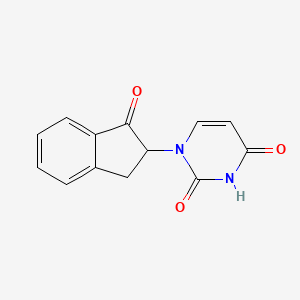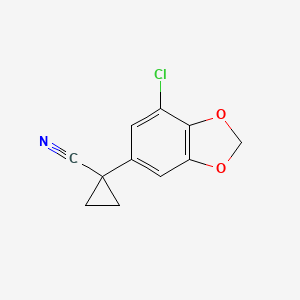
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol This compound features a piperidine ring substituted with a 2-bromo-5-fluorobenzyl group and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-bromo-5-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(2-Bromo-5-fluorobenzyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The hydroxyl group at the 3-position of the piperidine ring may also play a role in its activity by forming hydrogen bonds with target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-5-fluorobenzyl)piperidin-3-ol
- 3-(2-Bromo-5-chlorobenzyl)piperidin-3-ol
- 3-(2-Bromo-5-methylbenzyl)piperidin-3-ol
Uniqueness
3-(2-Bromo-5-fluorobenzyl)piperidin-3-ol is unique due to the specific combination of bromine and fluorine substituents on the benzyl group, which can significantly impact its chemical and biological properties. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .
Propiedades
Fórmula molecular |
C12H15BrFNO |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
3-[(2-bromo-5-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-3-2-10(14)6-9(11)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
Clave InChI |
CKNXNWNBRLLIKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)(CC2=C(C=CC(=C2)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)

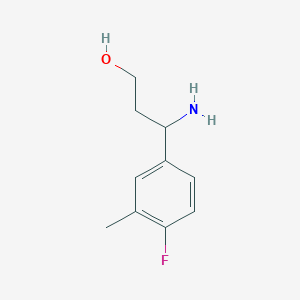
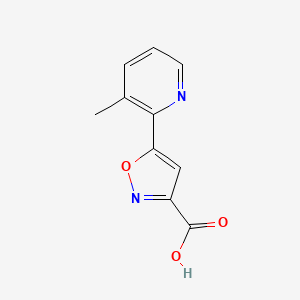
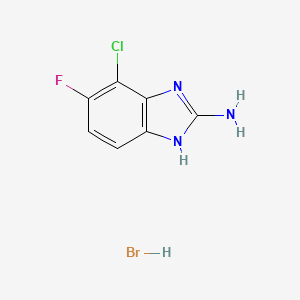
![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)


![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)

